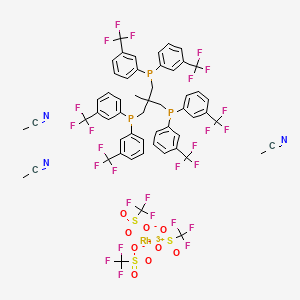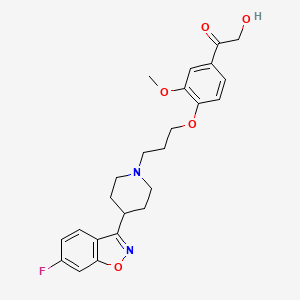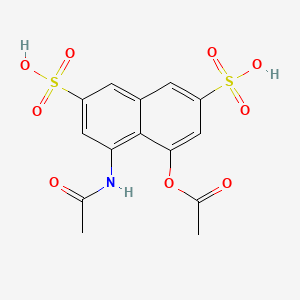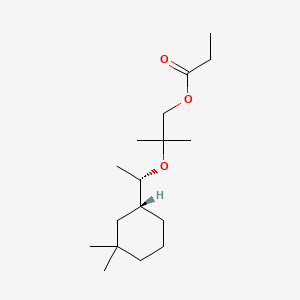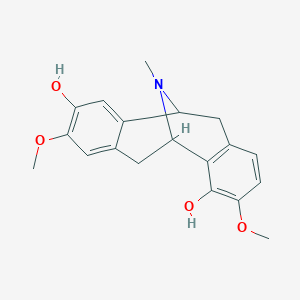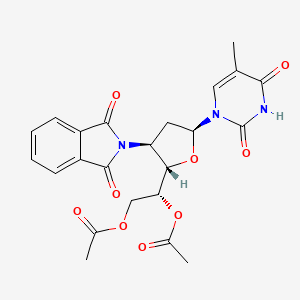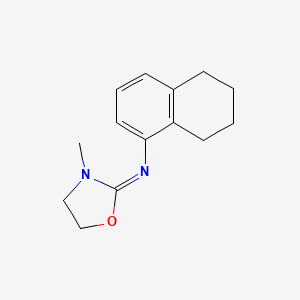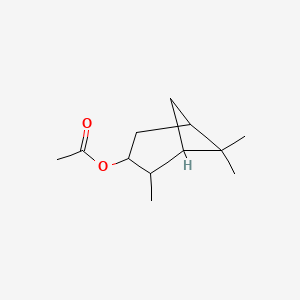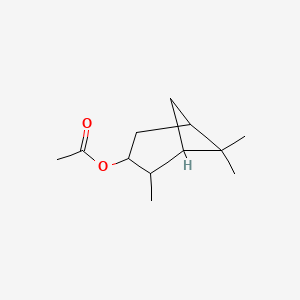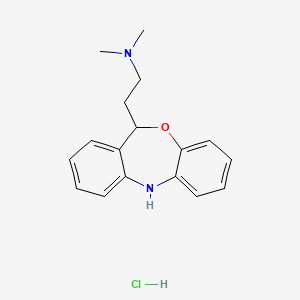
(+-)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride is a chemical compound with a complex structure that belongs to the class of dibenzoxazepines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride typically involves multiple steps. One common method includes the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach involves copper-catalyzed C-N and C-O coupling reactions . These methods are efficient and yield high purity products.
Industrial Production Methods
Industrial production of this compound often employs microwave-assisted synthesis due to its efficiency and shorter reaction times . This method involves the reaction of substituted 2-chlorobenzaldehydes with substituted 2-aminophenols in a microwave oven under basic conditions, resulting in high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
(±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
(±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly by affecting the release and uptake of neurotransmitters in the brain . This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacology.
Comparación Con Compuestos Similares
Similar Compounds
Dibenz(b,f)(1,4)oxazepine: Another member of the dibenzoxazepine family with similar structural features.
Dibenz(b,e)(1,4)oxazepine: A closely related compound with slight variations in its chemical structure.
Uniqueness
(±)-5,11-Dihydro-N,N-dimethyldibenz(b,e)(1,4)oxazepine-11-ethanamine monohydrochloride is unique due to its specific substitution pattern and the presence of the ethanamine group
Propiedades
Número CAS |
86640-28-0 |
|---|---|
Fórmula molecular |
C17H21ClN2O |
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
2-(6,11-dihydrobenzo[c][1,5]benzoxazepin-6-yl)-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C17H20N2O.ClH/c1-19(2)12-11-16-13-7-3-4-8-14(13)18-15-9-5-6-10-17(15)20-16;/h3-10,16,18H,11-12H2,1-2H3;1H |
Clave InChI |
WWWDCUKECFKDOV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1C2=CC=CC=C2NC3=CC=CC=C3O1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


